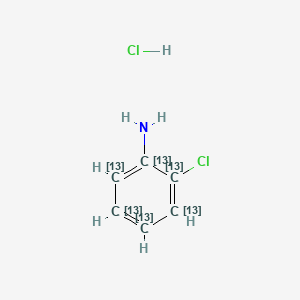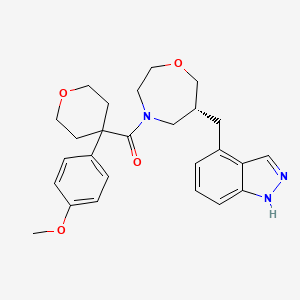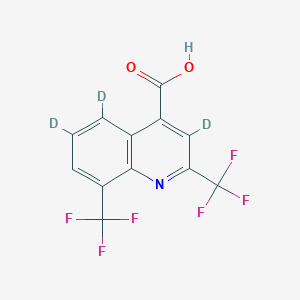
Carboxymefloquine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxymefloquine-d3 is a deuterium-labeled derivative of carboxymefloquine, which is the major metabolite of the antimalarial drug mefloquine . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can affect the pharmacokinetic and metabolic profiles of the compound . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carboxymefloquine-d3 involves the deuteration of carboxymefloquine. Deuteration is typically achieved through the use of deuterated reagents and solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in reactors designed for large-scale chemical synthesis. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carboxymefloquine-d3 can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: The replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Carboxymefloquine-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and analysis of complex molecules.
Biology: Employed in metabolic studies to track the distribution and metabolism of drugs within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
Mechanism of Action
Carboxymefloquine-d3 exerts its effects primarily through the activation of the pregnane X receptor (PXR), a nuclear receptor involved in the regulation of drug-metabolizing enzymes and transporters . By binding to PXR, this compound induces the expression of genes involved in drug metabolism and transport, thereby influencing the pharmacokinetic profiles of coadministered drugs . This mechanism is species-specific, with this compound strongly activating the human receptor but not the mouse homologue .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carboxymefloquine-d3 include:
Carboxymefloquine: The non-deuterated form of this compound, which is also a metabolite of mefloquine.
Mefloquine: The parent compound from which carboxymefloquine and this compound are derived.
Other deuterated compounds: Various deuterated analogs of pharmaceutical compounds used in research and drug development.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic stability and distribution of the compound, making it a valuable tool for tracing and quantifying drug metabolism in biological systems .
Properties
Molecular Formula |
C12H5F6NO2 |
|---|---|
Molecular Weight |
312.18 g/mol |
IUPAC Name |
3,5,6-trideuterio-2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21)/i1D,2D,4D |
InChI Key |
QJTJIQBSZLFWFS-KYKRLZBASA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1)C(F)(F)F)N=C(C(=C2C(=O)O)[2H])C(F)(F)F)[2H] |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


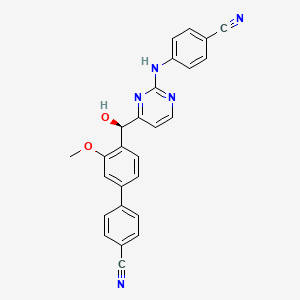
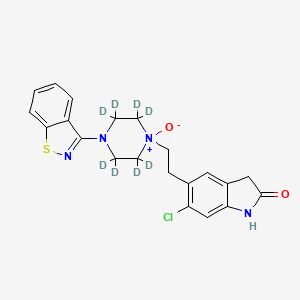
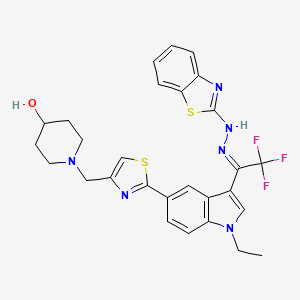
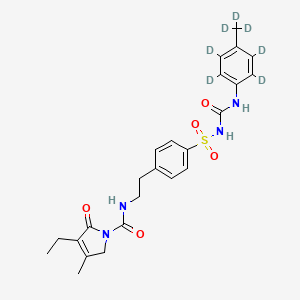
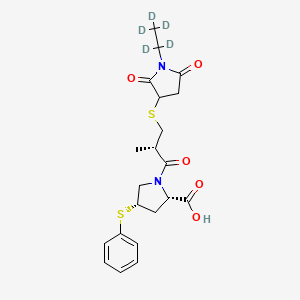


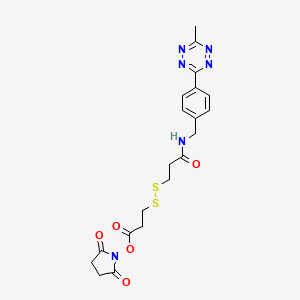
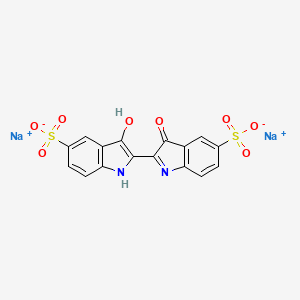

![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

